Cymarol

CAS No.: 465-84-9

Cat. No.: VC1620192

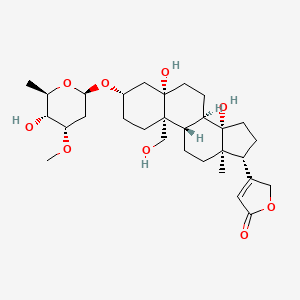

Molecular Formula: C30H46O9

Molecular Weight: 550.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 465-84-9 |

|---|---|

| Molecular Formula | C30H46O9 |

| Molecular Weight | 550.7 g/mol |

| IUPAC Name | 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

| Standard InChI | InChI=1S/C30H46O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,17,19-23,25-26,31,33-35H,4-11,13-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28+,29+,30+/m1/s1 |

| Standard InChI Key | WPKQVDYSPWCVGM-UHFFFAOYSA-N |

| SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)OC)O |

| Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)OC)O |

Introduction

Chemical Identity and Structure

Basic Identification

Cymarol is a cardenolide glycoside with the Chemical Abstracts Service (CAS) registry number 465-84-9. It possesses the molecular formula C30H46O9 and has a molecular weight of 550.68 g/mol . This compound is known by several synonyms in scientific literature, including 3-beta-(beta-d-cymarosyloxy)-5,14,19-trihydroxy-5-beta-card-20(22)-enolide and strophandiol-d-cymarosid .

Structural Characteristics

The IUPAC chemical name of cymarol is (3beta,5beta)-3-[(2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide . This name indicates its complex structural features, including a cardenolide skeleton with an unsaturated lactone ring at C-17 (the characteristic "enolide" portion), multiple hydroxyl groups at positions 5, 14, and 19, and a sugar moiety (cymarose) attached at the 3-beta position through a glycosidic bond . The structure combines a steroid core with a specific sugar component, which is characteristic of cardiac glycosides.

Physical and Chemical Properties

Physical Constants

The physical properties of cymarol have been well-characterized and are presented in Table 1. These properties are crucial for identification, purification, and formulation development purposes.

Table 1: Physical Properties of Cymarol

| Property | Value | Unit |

|---|---|---|

| Density | 1.32 | g/cm³ |

| Melting Point | 240-243 | °C |

| Boiling Point | 734.1 | °C at 760 mmHg |

| Flash Point | 236.4 | °C |

| Exact Mass | 550.31400 | - |

| PSA (Polar Surface Area) | 134.91000 | Ų |

| LogP | 2.22670 | - |

| Index of Refraction | 1.597 | - |

These physical constants indicate that cymarol is a relatively high-melting, thermally stable compound with moderate lipophilicity (as indicated by its LogP value of approximately 2.23) . The polar surface area of 134.91 Ų suggests significant hydrogen-bonding potential, consistent with the presence of multiple hydroxyl groups in its structure .

Biological Activities and Pharmacology

Pharmacokinetic Properties

One study highlighted in the search results focuses on diacetylcymarol, an acetylated derivative of cymarol. This research revealed that the parent compound cymarol is "poorly absorbed" as a glycoside . In contrast, diacetylcymarol demonstrated improved absorption characteristics, suggesting that chemical modification of cymarol can significantly alter its pharmacokinetic profile .

The metabolism studies with diacetylcymarol showed that after absorption, it undergoes extensive metabolism to more polar compounds, with the principal pathway involving loss of the C-19 acetyl group and probable demethylation of the sugar component . Following intraperitoneal administration, the metabolites were rapidly excreted primarily through the biliary route, with limited reabsorption .

Antiangiogenic Properties

Perhaps one of the most intriguing biological activities of cymarol comes from studies with Adonis amurensis. Cymarol was isolated from this plant alongside cymarin and cymarilic acid during antiangiogenic activity-guided fractionation and isolation . These compounds were found to have inhibitory effects on tube-like formation of human umbilical venous cells, suggesting potential antiangiogenic activity .

This property could be particularly significant for potential anti-cancer applications, as angiogenesis (the formation of new blood vessels) plays a crucial role in tumor growth and metastasis. Compounds that inhibit angiogenesis may help restrict blood supply to tumors, limiting their growth and spread.

Structure-Activity Relationships and Derivatives

Structural Derivatives

The search results mention diacetylcymarol, an acetylated derivative of cymarol. This modification significantly altered the compound's absorption profile, demonstrating how structural changes can affect the pharmacokinetic properties of cardiac glycosides . Specifically, acetylation converted the poorly absorbed cymarol into a derivative that was rapidly absorbed from the peritoneal cavity in experimental studies .

Metabolism and Biological Activity of Derivatives

These findings highlight the complex relationship between structural modifications, metabolism, and therapeutic efficacy of cymarol and its derivatives. While acetylation improved absorption, the subsequent rapid metabolism and elimination reduced the potential therapeutic window, illustrating the challenges in developing effective cardiac glycoside-based therapies.

Source and Isolation

Cymarol has been isolated from natural sources, with the search results specifically mentioning its presence in Adonis amurensis . This plant has been subjected to antiangiogenic activity-guided fractionation and isolation, which led to the identification of cymarol along with other related compounds .

The isolation from Adonis species is consistent with the natural occurrence of cardiac glycosides in certain plant families, particularly the Apocynaceae, Ranunculaceae (which includes Adonis), and Scrophulariaceae families. These plants have historically been sources of cardiotonic compounds used in traditional medicine for heart conditions.

Challenges and Future Research Directions

Bioavailability Challenges

The poor absorption of native cymarol presents a significant challenge for its development as a therapeutic agent . While acetylation improved absorption in experimental studies, the rapid metabolism and elimination of the resulting derivatives reduced their therapeutic potential . Future research could focus on alternative structural modifications or drug delivery systems to improve bioavailability while maintaining or enhancing therapeutic activity.

Mechanism of Action Studies

More detailed investigations into cymarol's precise mechanisms of action in different biological contexts would be valuable. While it likely shares the Na⁺/K⁺-ATPase inhibitory mechanism common to cardiac glycosides, its potential activities in angiogenesis inhibition and neurodegenerative disease contexts may involve additional or alternative mechanisms that warrant exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume